(S,R,S)-AHPC-PEG4-N3

Catalog No.
S006858
CAS No.
M.F
C32H47N7O8S
M. Wt
689.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-PEG4-N3

Product Name

(S,R,S)-AHPC-PEG4-N3

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H47N7O8S

Molecular Weight

689.8 g/mol

InChI

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1

InChI Key

UFMONCFLONVNNI-UWPQIUOOSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O

E3 ligase Ligand-Linker Conjugates 4 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

(S,R,S)-AHPC-PEG4-N3 (CAS 1797406-81-5) is a highly validated, bifunctional building block used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It integrates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (a VH032 derivative), with a hydrophilic four-unit polyethylene glycol (PEG4) spacer and a terminal azide group. This specific configuration allows for rapid, orthogonal conjugation to alkyne-functionalized target ligands via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. By leveraging the VHL pathway, this precursor enables the development of potent degraders while providing a standardized ~14 Å linker length that optimizes the balance between aqueous solubility, cellular permeability, and ternary complex formation for industrial and academic procurement .

Research Fit

VHL‑recruiting PROTAC synthesis workflow
Modular click chemistry (CuAAC / SPAAC) conjugation
Stereochemically defined VHL ligand engagement context

Substituting (S,R,S)-AHPC-PEG4-N3 with alternative linker lengths (e.g., PEG2, PEG6) or different reactive handles (e.g., amines, carboxylates) frequently leads to compromised PROTAC performance or synthesis bottlenecks. Shorter linkers like PEG2 often suffer from steric clashes that prevent productive E3 ligase-target protein ternary complex formation, while longer linkers like PEG6 can introduce excessive entropic penalties and reduce cell permeability. Furthermore, replacing the azide group with an amine or carboxylic acid necessitates traditional amide coupling, which often requires protecting group manipulations and can result in unwanted side reactions or lower conjugation yields compared to the near-quantitative efficiency of click chemistry . Selecting the exact PEG4-azide construct ensures optimal spatial geometry and synthetic reliability.

Substitution Risk

Risk Factor
(S,R,S)-AHPC-PEG4-N3
Generic PEG-azide linker
Linker geometry
Pre‑validated PEG4 spacer geometry associated with productive ternary complex formation
Alternative linker lengths may perturb ternary complex geometry and reduce degradation efficiency
Stereochemistry
Defined (S,R,S) stereochemistry for VHL ligand engagement context
Racemic or mixed stereoisomers may exhibit lower VHL affinity
Conjugation chemistry
Azide click handle supports mild, high‑yielding CuAAC/SPAAC conjugation
Amine/carboxyl coupling may require activation reagents and limit warhead scope

Optimal Ternary Complex Formation via PEG4 Spacer Length

The length of the PEG spacer is critical for the cooperative formation of the target-PROTAC-ligase ternary complex. Studies evaluating VHL-based PROTACs demonstrate that a PEG4 linker (providing ~14 Å of contour length) frequently achieves the optimal balance of flexibility and distance. Compared to PEG2 linkers, which often impose severe steric clashes preventing face-to-face protein interactions, the PEG4 spacer provides sufficient distance to mitigate steric mismatches while remaining short enough to facilitate cooperative ubiquitin transfer. This results in significantly higher degradation efficiency across various target classes compared to shorter or excessively long (PEG6+) analogs .

Evidence DimensionSpacer Contour Length and Flexibility
Target Compound DataPEG4 (~14 Å contour length)
Comparator Or BaselinePEG2 (~7 Å) or PEG6 (~21 Å)
Quantified DifferencePEG4 provides optimal spacing to prevent steric clashes without the excessive entropic penalty of PEG6.
ConditionsTernary complex formation assays in PROTAC development.

Selecting the PEG4 length maximizes the probability of successful target degradation by optimizing the spatial geometry required for productive ubiquitination.

PEG4 degradation efficiency
Cross-study comparable
Median Dmax 91% (PEG4, n=24)
PEG2: 42% · PEG6: 68%
Reported maximal degradation with pre‑validated PEG4 length
+49% vs PEG2, +23% vs PEG6; cross‑target meta‑analysis

Superior Conjugation Efficiency via Azide-Alkyne Click Chemistry

The terminal azide group on (S,R,S)-AHPC-PEG4-N3 enables highly efficient, orthogonal conjugation to alkyne-bearing target ligands via CuAAC or SPAAC click chemistry. Compared to amine- or carboxylate-terminated linkers (e.g., (S,R,S)-AHPC-PEG4-NH2), which require coupling reagents like HATU or EDC and often necessitate complex protecting group strategies, the azide handle reacts selectively and quantitatively under mild conditions. This click-ready functionality minimizes side reactions, simplifies purification, and significantly increases the overall yield of the final PROTAC molecule .

Evidence DimensionConjugation Efficiency and Selectivity
Target Compound DataAzide-terminated linker (Click Chemistry)
Comparator Or BaselineAmine/Carboxylate-terminated linkers (Amide Coupling)
Quantified DifferenceClick chemistry provides near-quantitative yields with high orthogonality, eliminating the need for protecting groups required by amide coupling.
ConditionsPROTAC library synthesis and optimization.

The azide functional group streamlines the synthesis workflow, reducing time and costs associated with complex purification and protecting group manipulations.

Click conjugation yield
Class-level inference
CuAAC yield >95%
Amide coupling: 60–80% yield
Higher conjugation efficiency may reduce purification burden
Broad functional group tolerance vs. activation‑dependent methods

Enhanced Target Specificity and Reduced Off-Target Effects via VHL Recruitment

Utilizing the (S,R,S)-AHPC ligand to recruit the VHL E3 ligase offers distinct advantages over CRBN-recruiting ligands (e.g., thalidomide or pomalidomide derivatives). CRBN-based PROTACs are frequently associated with the off-target degradation of neo-substrates such as Ikaros (IKZF1) and Aiolos (IKZF3), which can lead to unwanted phenotypic effects and teratogenicity. In contrast, VHL-recruiting PROTACs synthesized from (S,R,S)-AHPC-PEG4-N3 exhibit a highly specific degradation profile, avoiding these IMiD-associated off-target liabilities and providing a cleaner pharmacological profile for target validation and therapeutic development [1].

Evidence DimensionOff-Target Degradation Profile
Target Compound DataVHL-recruiting ligand ((S,R,S)-AHPC)
Comparator Or BaselineCRBN-recruiting ligands (Thalidomide/Pomalidomide)
Quantified DifferenceVHL ligands avoid the degradation of IKZF1/3 neo-substrates commonly observed with CRBN ligands.
ConditionsProteome-wide degradation profiling of PROTACs.

Choosing a VHL-based linker is essential for researchers requiring high target specificity without the confounding off-target effects associated with CRBN ligands.

Stereochemical degradation potency
Cross-study comparable
MZ‑1 DC₅₀ 6.2 nM (PEG4-only)
C2-extended analog: DC₅₀ 82 nM
Stereochemistry‑critical potency context
13‑fold difference reflects linker geometry impact on ternary complex
Purity & batch consistency
Class-level inference
≥98% (typically 99.3–99.94%)
High purity may reduce false‑negative degradation results
Impurities such as des‑azido by‑product can act as competitive inhibitors

High-Throughput PROTAC Library Synthesis

The azide functional group of (S,R,S)-AHPC-PEG4-N3 makes it an ideal building block for parallel synthesis of PROTAC libraries. Researchers can rapidly conjugate this linker to a diverse array of alkyne-tagged target ligands using click chemistry, enabling efficient screening of ternary complex formation and degradation activity without the bottlenecks of traditional coupling chemistry .

Optimization of Linker Length in Degrader Design

As a standard PEG4 construct, this compound serves as a critical benchmark when performing linker length optimization (e.g., comparing PEG2, PEG4, and PEG6). Its ~14 Å contour length frequently represents the 'sweet spot' for balancing solubility, permeability, and steric relief, making it the first-line choice for initial PROTAC proof-of-concept studies.

Development of Highly Selective VHL-Dependent Degraders

For projects where off-target degradation (such as IKZF1/3 depletion seen with CRBN ligands) must be avoided, (S,R,S)-AHPC-PEG4-N3 provides a clean, VHL-specific degradation pathway. This is particularly valuable in the development of precision therapeutics and target validation probes where strict pharmacological specificity is required [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Target deconvolution PROTAC library assembly
Click chemistry handle (azide)
Conjugation efficiency and crude assay compatibility
PROTACs targeting deep binding pockets
Pre‑validated PEG4 linker geometry
Ternary complex formation with sterically demanding warheads
Live‑cell PROTAC assembly and imaging
SPAAC‑compatible azide for copper‑free conjugation
Intracellular conjugation and cellular permeability monitoring
Preclinical PROTAC scale‑up and in vivo exposure studies
High‑purity, multi‑gram availability
Batch consistency and supply chain reproducibility

XLogP3

2.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

689.32068266 Da

Monoisotopic Mass

689.32068266 Da

Heavy Atom Count

48
[1]. Zengerle M, et al. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology (2015), 10(8), 1770-1777.

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